molecular formula C20H12Br2O2 B046020 (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS No. 119707-74-3

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Cat. No. B046020
CAS RN: 119707-74-3
M. Wt: 444.1 g/mol
InChI Key: BRTBEAXHUYEXSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3,3'-Dibromo-1,1'-bi-2-naphthol involves polymerization processes using nickel(0) or nickel(II) complexes as catalysts. These processes yield polymers which, upon hydrolysis, produce optically active poly(1,1‘-bi-2-naphthol)s (poly(BINOL)s). The poly(BINOL)s have been characterized using NMR, IR, UV, and CD spectroscopic methods (Hu et al., 1996). Additionally, asymmetric synthesis of (R)-(+)-1,1′-bi-2-naphthol derivatives from 2-naphthol has been performed using a chiral ruthenium complex as a photosensitizer in a photocatalytic process (Hamada et al., 1993).

Molecular Structure Analysis

The molecular structure of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol and its derivatives has been a subject of study, revealing complex interactions and arrangements. For instance, the molecule demonstrates a propensity for supramolecular, hydrogen-bonded strand formation when crystallized with its deprotonated forms, leading to structures with naphthyl-paneled cavities or channels for metal fragments (Paul et al., 2005).

Chemical Reactions and Properties

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol undergoes various chemical reactions, demonstrating its versatility as a reagent. For example, it has been used in Rh(III)-catalyzed synthesis of naphthols via C-H activation of sulfoxonium ylides, showcasing its application in forming complex organic structures under redox-neutral conditions (Xu et al., 2017).

Scientific Research Applications

  • Enantioselective Fluorescent Response and Amino Acids Detection : The tetrabrominated derivative of 3,3'-diformyl-1,1'-bi-2-naphthol, known as (S)-2, shows a highly enantioselective fluorescent response towards amino acids in aqueous solutions. This characteristic facilitates the simultaneous determination of amino acid concentration and enantiomeric composition (Iqbal et al., 2019).

  • Chiral Organometallic Crystals : The compound is utilized as a chiral building block in creating chiral organo-organometallic crystals (Grepioni et al., 2001).

  • Educational Application in Organic Chemistry : Its synthesis and resolution serve as an advanced exercise in organic chemistry, particularly for spectroscopic structural identification (Mak, 2004).

  • Polyurethane Synthesis : The synthesis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol leads to a mixture of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer (Gudeangadi et al., 2015).

  • Catalytic Properties in Asymmetric Reactions : Synthesized ligands from this compound show moderate catalytic properties for the asymmetric addition of diethylzinc to aromatic aldehydes (Guo et al., 2006).

  • Chiral Solvating Agent : It is used as a chiral solvating agent in (1)H NMR spectroscopy for determining the enantiomeric purity and absolute configuration of flavanones (Du et al., 2015).

  • Molecular Recognition : The compound's charge-transfer complex exhibits selective inclusion behavior and changes in color and reflectance spectra depending on the guest molecule, demonstrating its molecular recognition properties (Imai et al., 2009).

  • Lewis Acid Catalysis : Poly(1,1'-bi-2-naphthol)s derived from this compound are used in Lewis acid catalysis, showing enhanced activity when used with novel polymeric Lewis acid complexes (Hu et al., 1996).

properties

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBEAXHUYEXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347530
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

CAS RN

111795-43-8, 119707-74-3
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol differentiate between enantiomers?

A: Research indicates that while (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol can bind to both enantiomers of a target molecule, it does not show a preferential binding affinity for either. A study investigating its interaction with human serum albumin (HSA) revealed that both (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol and its enantiomer (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol exhibited comparable binding efficiencies. [] The simultaneous addition of equimolar amounts of both enantiomers led to the disappearance of the circular dichroism (CD) signal, indicating no enantiomeric preference. []

Q2: How does (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol contribute to the determination of enantiomeric purity?

A: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol serves as an effective chiral solvating agent for determining the enantiomeric purity of flavanones using 1H NMR spectroscopy. [] The distinct chemical shifts induced by the chiral environment created by (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol allow for the differentiation and quantification of individual enantiomers. The accuracy of this method has been validated through comparisons with chiral HPLC analysis. []

Q3: What are the applications of (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol in asymmetric synthesis?

A: (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol plays a crucial role as a ligand in chiral zirconium catalysts. These catalysts have demonstrated high efficiency in asymmetric Mannich-type reactions involving acylhydrazones and silyl enolates. [] The resulting β-N'-acylhydrazinocarbonyl products are obtained with high enantiomeric excesses, highlighting the effectiveness of (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol in inducing chirality. [] This reaction provides a valuable synthetic route to various chiral β-aminocarbonyl derivatives, β-lactams, and pyrazolidinones. []

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